Octanamide, N,N'-2,6-pyridinediylbis-
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Overview
Description
Octanamide, N,N’-2,6-pyridinediylbis-: is a chemical compound with the molecular formula C21H35N3O2 . It is a type of amide, specifically a derivative of pyridine, which is a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two octanamide groups attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N,N’-2,6-pyridinediylbis- typically involves the reaction of 2,6-diaminopyridine with octanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of Octanamide, N,N’-2,6-pyridinediylbis- follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce costs. This may involve the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octanamide, N,N’-2,6-pyridinediylbis- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Octanamide, N,N’-2,6-pyridinediylbis- is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to bind to specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s unique structure and reactivity make it a subject of interest in medicinal chemistry. Researchers explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent .
Industry: In the industrial sector, Octanamide, N,N’-2,6-pyridinediylbis- is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism by which Octanamide, N,N’-2,6-pyridinediylbis- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. Additionally, its ability to inhibit certain enzymes is attributed to its structural compatibility with the enzyme’s active site, leading to competitive inhibition .
Comparison with Similar Compounds
N,N’-2,6-Pyridinediylbis(2-ethylhexanamide): This compound is structurally similar but has ethylhexanamide groups instead of octanamide.
N,N’-2,6-Pyridinediylbis(2-chlorobenzamide): Another similar compound with chlorobenzamide groups.
Propanamide, N,N’-2,6-pyridinediylbis-: This compound has propanamide groups instead of octanamide.
Uniqueness: Octanamide, N,N’-2,6-pyridinediylbis- is unique due to its longer alkyl chain (octanamide) compared to its similar compounds. This longer chain can influence its solubility, reactivity, and interaction with other molecules, making it distinct in its applications and properties .
Properties
CAS No. |
171022-18-7 |
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Molecular Formula |
C21H35N3O2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[6-(octanoylamino)pyridin-2-yl]octanamide |
InChI |
InChI=1S/C21H35N3O2/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22-18)24-21(26)17-12-10-8-6-4-2/h13-15H,3-12,16-17H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
IGKCMDIMYQEXNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCCCCC |
Origin of Product |
United States |
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